Tert-butyl 4-ethynylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-ethynylbenzoate and related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For example, Qi Zhang et al. (2022) detailed the synthesis of a related compound using palladium catalysis, emphasizing the efficiency and high yield of such methods in forming tert-butyl ethynyl derivatives under optimized conditions (Zhang et al., 2022).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as 4-tert-butylpyrazoles, have utilized X-ray diffraction, NMR spectroscopy, and calorimetric studies to examine the effects of tert-butyl substituents on molecular configuration and stability. These analyses provide insights into the structural characteristics of tert-butyl 4-ethynylbenzoate derivatives and their molecular behavior in different states (Trofimenko et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 4-ethynylbenzoate includes participation in various organic reactions, such as nucleophilic substitutions and radical reactions. For instance, studies have shown how tert-butyl phenylazocarboxylates, which share structural similarities with tert-butyl 4-ethynylbenzoate, undergo nucleophilic substitutions and radical reactions, highlighting the versatile reactivity of tert-butyl substituted compounds (Jasch et al., 2012).
Physical Properties Analysis
The physical properties of tert-butyl 4-ethynylbenzoate derivatives, including thermal stability and solubility, are crucial for their practical applications. For example, D. Zych et al. (2017) explored the thermal and electrochemical properties of 4'-phenyl-2,2':6′,2″-terpyridine derivatives, demonstrating how structural modifications, such as the introduction of ethynyl groups, influence these properties (Zych et al., 2017).
Chemical Properties Analysis
The chemical properties of tert-butyl 4-ethynylbenzoate, including acidity, basicity, and reactivity towards various chemical agents, are shaped by its molecular structure. Studies have highlighted the synthesis and reactivity of related compounds, providing insights into the chemical behavior of tert-butyl 4-ethynylbenzoate in different chemical environments. For instance, the work by Douglas R. Kindra and W. Evans (2014) on bismuth-based cyclic synthesis illustrates the reactivity of compounds with tert-butyl groups in the presence of carbon dioxide (Kindra & Evans, 2014).
Scientific Research Applications
- Synthesis of N-tert-butyl amides
- Application Summary : Tert-butyl 4-ethynylbenzoate is used in the synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate .
- Methods of Application : The reaction is catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions .
- Results : The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 h. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 h .
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Synthesis of Tertiary Butyl Esters
- Application Summary : Tert-butyl 4-ethynylbenzoate is used in the synthesis of tertiary butyl esters. Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
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- Application Summary : Tert-butyl 4-ethynylbenzoate is used as a building block for the synthesis of antifolates, which are important as tumor cell inhibitors .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve complex organic synthesis procedures .
- Results : The specific results or outcomes are not provided in the source, but antifolates are known to have significant anti-tumor activity .
- Halogen Exchange Reactions
- Application Summary : Tert-butyl 4-ethynylbenzoate can be used as a ligand in halogen exchange reactions .
- Methods of Application : The specific methods of application are not provided in the source, but typically involve complex organic synthesis procedures .
- Results : The specific results or outcomes are not provided in the source, but halogen exchange reactions are known to be important in the synthesis of various organic compounds .
Safety And Hazards
Tert-butyl 4-ethynylbenzoate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
tert-butyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAUARVBLKIMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553404 | |
Record name | tert-Butyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-ethynylbenzoate | |
CAS RN |
111291-97-5 | |
Record name | 1,1-Dimethylethyl 4-ethynylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111291-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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